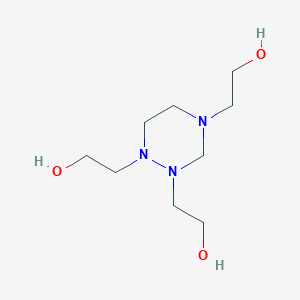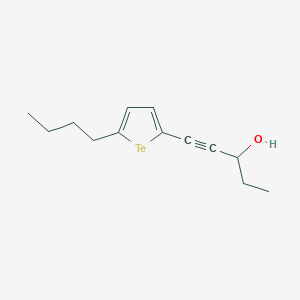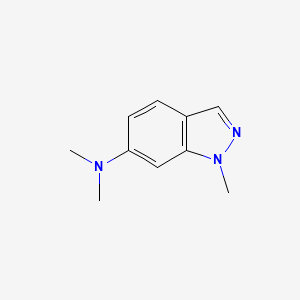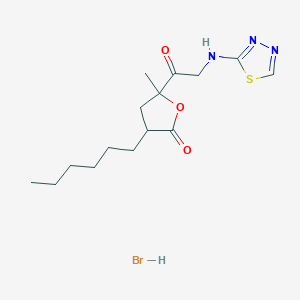![molecular formula C12H23ClN2 B12623399 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3,9-diazaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the reaction of a precursor compound with cyanoacetate under the influence of ammonia and a catalyst to form an intermediate. This intermediate undergoes hydrolysis and subsequent ring-closing reactions to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require catalysts such as palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying spirocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of γ-aminobutyric acid type A (GABA_A) receptors, influencing neurotransmission and exhibiting immunomodulatory effects . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic framework but lacks the cyclopropyl group.
1-Oxa-9-azaspiro[5.5]undecane: This derivative contains an oxygen atom in the spirocyclic ring, altering its chemical properties.
Uniqueness
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride stands out due to its cyclopropyl group, which imparts unique steric and electronic effects. These properties enhance its potential as a versatile scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C12H23ClN2 |
|---|---|
Peso molecular |
230.78 g/mol |
Nombre IUPAC |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H |
Clave InChI |
ZHODFMHWAXGHFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(CCNCC3)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)


![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)

![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)



![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
